(S)-BRD9500 chemical structure and properties
(S)-BRD9500 chemical structure and properties
An In-depth Technical Guide on (S)-BRD9500: Structure, Properties, and Biological Context
Introduction
(S)-BRD9500 is the (S)-enantiomer of the potent and orally active phosphodiesterase 3 (PDE3) modulator, (R)-BRD9500. In the realm of chemical biology and drug discovery, the study of stereoisomers is critical, as biological systems often exhibit a high degree of stereoselectivity. Consequently, (S)-BRD9500 primarily serves as an essential negative control in experiments designed to investigate the biological effects of its active counterpart, (R)-BRD9500.[1] The significant biological activity, including antitumor effects, is attributed to the (R)-isomer, which selectively inhibits PDE3A and PDE3B.[2][3][4] This document provides a comprehensive overview of the chemical structure and properties of (S)-BRD9500, while detailing the biological activity and mechanism of action of its pharmacologically active enantiomer, (R)-BRD9500, to provide a complete scientific context.
Chemical Structure and Properties
The chemical properties of (S)-BRD9500 are largely identical to its (R)-enantiomer, with the exception of its stereochemistry and optical rotation. The key identifiers and physicochemical properties are summarized in the table below. For comparative purposes, information for the active (R)-isomer and the racemic mixture are also included where available.
| Property | (S)-BRD9500 | (R)-BRD9500 |
| IUPAC Name | (S)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | (R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one[5] |
| CAS Number | 1630760-76-7[5] | 1630760-75-6[2][5] |
| Molecular Formula | C15H18FN3O2[2] | C15H18FN3O2[2][5] |
| Molecular Weight | 291.33 g/mol [2][5] | 291.33 g/mol [2][5] |
| SMILES | O=C1C--INVALID-LINK--C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1 | O=C1C--INVALID-LINK--C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1[3][5] |
| InChI Key | GJGGSLDXABLZLP-SFHVURJKSA-N | GJGGSLDXABLZLP-SNVBAGLBSA-N[5] |
| Appearance | Solid[2] | Solid powder[5] |
| Solubility | Soluble in DMSO[5] | Soluble in DMSO[2][5] |
Biological Activity and Mechanism of Action of (R)-BRD9500
The potent biological effects are associated with the (R)-enantiomer of BRD9500. It is a selective inhibitor of phosphodiesterase 3A (PDE3A) and phosphodiesterase 3B (PDE3B).[2][3][4] The primary mechanism of its antitumor activity involves the induction of a novel protein-protein interaction between PDE3A and Schlafen family member 12 (SLFN12).[3][6] This ternary complex formation is cytotoxic to cancer cells that express both PDE3A and SLFN12, making these two proteins predictive biomarkers for the compound's efficacy.[6]
Quantitative Biological Data for (R)-BRD9500
| Assay | Target/Cell Line | Value | Reference |
| IC50 | PDE3A | 10 nM | [2][3][4] |
| IC50 | PDE3B | 27 nM | [2][3][4] |
| EC50 | SK-MEL-3 (melanoma cell line) | 1 nM | [3] |
| EC50 | HeLa (cervical cancer cell line) | 1.6 nM | [3] |
Signaling Pathway of (R)-BRD9500
The binding of (R)-BRD9500 to PDE3A induces a conformational change that promotes its association with SLFN12. This trimeric complex leads to the activation of SLFN12's latent cytotoxic activity, ultimately resulting in cancer cell death.
Caption: Signaling pathway of (R)-BRD9500 leading to cancer cell death.
Experimental Protocols
Cell Viability Assay
A common method to determine the EC50 of (R)-BRD9500 in cancer cell lines is a luminescence-based cell viability assay.
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Cell Plating: Seed cancer cells (e.g., SK-MEL-3 or HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of (R)-BRD9500 and the negative control, (S)-BRD9500. Add the compounds to the respective wells. Include a DMSO-only control.
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Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
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Lysis and Reagent Addition: Add a reagent that lyses the cells and contains a substrate for a constitutively expressed enzyme (e.g., luciferase).
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Signal Measurement: Measure the luminescence signal, which is proportional to the number of viable cells.
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Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Co-Immunoprecipitation (Co-IP) for PDE3A-SLFN12 Interaction
This protocol is used to confirm that (R)-BRD9500 stabilizes the interaction between PDE3A and SLFN12 in cells.[3]
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Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with (R)-BRD9500, (S)-BRD9500 (as a negative control), or DMSO for a specified time (e.g., 8 hours).[3]
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Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: Incubate the cell lysates with an antibody against one of the proteins of interest (e.g., PDE3A) that is conjugated to magnetic or agarose beads.
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Washing: Wash the beads several times to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads.
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Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PDE3A and SLFN12 to detect the co-immunoprecipitated protein.
Caption: Workflow for a cell viability experiment.
Conclusion
References
- 1. (S)-BRD9500 | 异构体 | MCE [medchemexpress.cn]
- 2. BRD9500 | PDE3 modulator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BRD9500 | PDE3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medkoo.com [medkoo.com]
- 6. cancer-research-network.com [cancer-research-network.com]
